diphenylmethanone S-phenylthioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethanone S-phenylthioxime is an organic compound with the molecular formula C19H15NS and a molecular weight of 289.402 g/mol It is a derivative of diphenylmethanone (benzophenone) where the oxime group is replaced by a thioxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenylmethanone S-phenylthioxime can be synthesized through the reaction of diphenylmethanone (benzophenone) with thiosemicarbazide under acidic conditions. The reaction typically involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the thioxime derivative .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylmethanone S-phenylthioxime undergoes various chemical reactions, including:
Oxidation: The thioxime group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Diphenylmethanone S-phenylthioxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diphenylmethanone S-phenylthioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethanone O-benzhydryloxime: Similar structure but with an oxime group instead of a thioxime group.
Diphenylmethanone S-(4-methylphenyl)thioxime: Similar structure with a methyl-substituted phenyl group.
Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone: Similar structure with a hydrazone group instead of a thioxime group.
Uniqueness
Diphenylmethanone S-phenylthioxime is unique due to its thioxime group, which imparts distinct chemical reactivity and potential biological activities compared to its oxime and hydrazone analogs. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C19H15NS |
---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1,1-diphenyl-N-phenylsulfanylmethanimine |
InChI |
InChI=1S/C19H15NS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-21-18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
KBFZHIMKHLSKFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NSC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.